3-(2-Anilinopyrimidin-4-yl)benzoic acid
Overview
Description
3-(2-Anilinopyrimidin-4-yl)benzoic acid is a chemical compound that belongs to the class of pyrimidinylbenzoic acids It features a pyrimidinyl group attached to the benzene ring of benzoic acid, with an aniline moiety at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Anilinopyrimidin-4-yl)benzoic acid typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. Microwave-assisted synthesis is one of the methods used to achieve this reaction, providing a simple and efficient route. The reaction conditions include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Anilinopyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or benzoic acid derivatives.
Scientific Research Applications
3-(2-Anilinopyrimidin-4-yl)benzoic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including its role as a kinase inhibitor.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-Anilinopyrimidin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
3-(2-Anilinopyrimidin-4-yl)benzoic acid is similar to other pyrimidinylbenzoic acids, such as 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones. its unique structural features, such as the presence of the aniline group at the 2-position, contribute to its distinct biological and chemical properties. Other similar compounds include various substituted pyrimidines and benzoic acid derivatives.
Properties
IUPAC Name |
3-(2-anilinopyrimidin-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16(22)13-6-4-5-12(11-13)15-9-10-18-17(20-15)19-14-7-2-1-3-8-14/h1-11H,(H,21,22)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANAAUDCFIBMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740478 | |
Record name | 3-(2-Anilinopyrimidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663611-45-8 | |
Record name | 3-(2-Anilinopyrimidin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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